Prednicarbate

Overview

Description

Prednicarbate is a medium potency topical corticosteroid used to manage pruritus and inflammation associated with responsive skin conditions . It is a non-halogenated, double-ester derivative of prednisolone . It is used in the treatment of inflammatory skin diseases, such as atopic dermatitis .

Molecular Structure Analysis

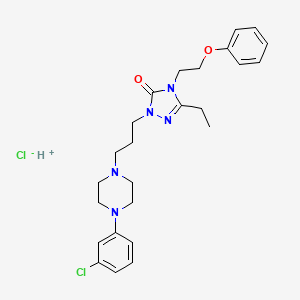

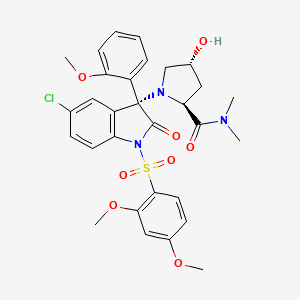

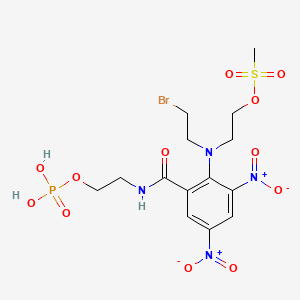

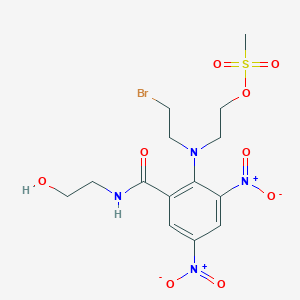

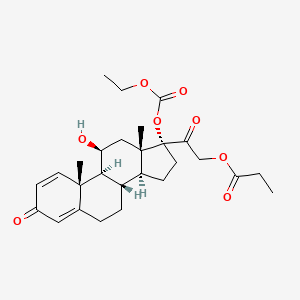

Prednicarbate has a molecular formula of C27H36O8 and a molecular weight of 488.57 . The structure of Prednicarbate includes a carbonate group bonding to C17 .Chemical Reactions Analysis

Thermal analysis of Prednicarbate shows that the beginning of the first thermal decomposition stage of Prednicarbate was decreased in the presence of certain excipients . The product at the first thermal decomposition step of Prednicarbate corresponds to the elimination of the carbonate group bonding to C17, and a consequent formation of a double bond between C17 and C16 .Scientific Research Applications

Treatment of Atopic Dermatitis

Prednicarbate is a nonhalogenated, double-ester derivative of prednisolone that has been used in the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses such as atopic dermatitis . It has a favorable benefit–risk ratio, low skin atrophy potential, and high anti-inflammatory action .

Use in Elderly Patients

Due to its low skin atrophy potential and high anti-inflammatory action, Prednicarbate is an ideal alternative agent for elderly patients . This is particularly important as the skin of elderly patients can be more sensitive and prone to side effects from topical treatments.

Use in Children

Similarly, Prednicarbate is also suitable for use in children. Its favorable benefit-risk ratio makes it a safe and effective treatment for pediatric patients with dermatological conditions .

Long-term Intermittent Treatment

Prednicarbate is suitable for patients who require long-term intermittent treatment . Its low potential for skin atrophy and high anti-inflammatory action make it a good choice for managing chronic conditions.

Treatment of Inflammatory Skin Diseases

Prednicarbate is used in the treatment of various inflammatory skin diseases . Its anti-inflammatory properties help reduce inflammation and alleviate symptoms in patients.

Formulation in Solid Lipid Nanoparticles

The inclusion of Prednicarbate into solid lipid nanoparticles (SLN) of various composition appeared to increase the penetration of the drug into human skin by 30% as compared to cream . This suggests potential for improved delivery and efficacy of the drug.

Use in New Formulation Opportunities

Research has focused on strategies to optimize the potency of steroids like Prednicarbate while minimizing adverse effects due to drug absorption across the skin . This includes new application schedules, special vehicles, and new synthesized agents .

Safety And Hazards

Future Directions

Prednicarbate is a relatively new topical corticosteroid drug . It is similar in potency to hydrocortisone and is used in the treatment of inflammatory skin diseases, such as atopic dermatitis . As a newer drug, it may be the subject of ongoing research to further understand its properties and potential applications .

properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPXMHRZILFCKX-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045502 | |

| Record name | Prednicarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In common with other topical corticosteroids, prednicarbate has anti-inflammatory, antipruritic, and vasoconstrictive properties. In general, the mechanism of the anti-inflammatory activity of topical steroids is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Prednicarbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Prednicarbate | |

CAS RN |

73771-04-7 | |

| Record name | Prednicarbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73771-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednicarbate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednicarbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednicarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednicarbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNICARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V901LV1K7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Prednicarbate is a synthetic, non-halogenated corticosteroid classified as having moderate to high potency. [, , ] It works by penetrating the skin and binding to glucocorticoid receptors in the cytoplasm of cells. This complex then translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. [, ] The downstream effects include suppression of inflammatory mediators, reduction in inflammatory cell infiltration, and inhibition of keratinocyte proliferation. [, , ]

A: Prednicarbate is a double ester derivative of Prednisolone. [, ] Its unique structure undergoes rapid metabolism during skin permeation, primarily to Prednisolone, its active metabolite. [, , ] This rapid conversion contributes to its potent anti-inflammatory action while minimizing systemic exposure and reducing the risk of local side effects like skin atrophy. [, , , ]

A: The molecular formula of Prednicarbate is C27H36O8, and its molecular weight is 476.57 g/mol. []

A: Yes, spectroscopic data, including 1H-NMR and mass spectrometry (MS) data, have been reported for Prednicarbate. [] Additionally, its crystal structure has been determined using synchrotron X-ray powder diffraction and density functional techniques. []

A: While Prednicarbate is generally well-tolerated, it can be incompatible with some active ingredients, such as Calcipotriol. [, ] Formulating stable combinations may require the use of specific solvents like polyoxypropylene-15 stearyl ether (PSE) and antioxidants to prevent degradation. [, ]

ANone: This section is not applicable as the provided research papers do not focus on the catalytic properties of Prednicarbate. Prednicarbate is a pharmaceutical compound primarily studied for its therapeutic applications.

ANone: The provided research papers primarily focus on experimental investigations of Prednicarbate. While computational methods could potentially offer valuable insights into its properties and behavior, the current literature lacks specific details on the application of such techniques to Prednicarbate.

A: The double-ester structure of Prednicarbate, with an ethyl carbonate at position 17 and a propionate ester at position 21, plays a crucial role in its pharmacological profile. [, ] It increases lipophilicity, facilitating skin penetration and enhancing its topical potency. [, , ] Additionally, the esters undergo rapid hydrolysis by skin esterases, leading to the formation of Prednisolone, the active metabolite. [, , ] This rapid conversion contributes to its high anti-inflammatory efficacy while minimizing systemic exposure and side effects. [, , , ]

A: Studies comparing Prednicarbate with other corticosteroids, such as betamethasone 17-valerate and mometasone furoate, demonstrate its lower potential for causing skin atrophy. [, , ] This difference is attributed to its rapid metabolism in the skin, leading to a shorter duration of action and reduced local side effects. [, ]

A: Prednicarbate is available in various formulations, including ointments, creams, and emulsions. [, ] Research indicates that the choice of vehicle influences its release and efficacy. [] For instance, incorporating Prednicarbate into nanoemulsions has been explored as a means to improve its delivery and bioavailability. [] Additionally, using specific solvents like PSE and antioxidants can enhance its stability in formulations containing incompatible ingredients. [, ]

ANone: The provided research papers do not explicitly discuss SHE (Safety, Health, and Environment) regulations related to Prednicarbate. As a pharmaceutical compound, its development, manufacturing, and distribution are subject to stringent regulatory guidelines to ensure its safety and efficacy.

A: Prednicarbate is designed for topical application and exhibits low systemic absorption. [, , ] Upon application, it undergoes rapid metabolism in the skin, primarily to Prednisolone, by skin esterases. [, , ] Further metabolism occurs in the liver, resulting in metabolites with significantly reduced glucocorticoid activity. [] Excretion primarily occurs via the kidneys. []

A: Studies have shown that even extensive topical application of Prednicarbate in both healthy individuals and patients with dermatological conditions does not lead to significant suppression of plasma cortisol levels, indicating a low risk of HPA axis suppression. [, , ]

A: Clinical trials have demonstrated the efficacy and safety of Prednicarbate in treating atopic dermatitis in both adults and children. [, , , , , ] Prednicarbate effectively relieves inflammation, reduces pruritus, and improves the overall severity of atopic dermatitis symptoms. [, , , , , ]

A: Yes, Prednicarbate has shown efficacy in treating various other dermatological conditions, including psoriasis, contact dermatitis, and other inflammatory skin disorders. [, , , , , ]

ANone: This section is not directly addressed in the provided research papers. Resistance mechanisms typically relate to antimicrobial agents, and Prednicarbate's primary mechanism of action is anti-inflammatory. While some individuals may exhibit a reduced response to corticosteroids, this is not generally considered a form of acquired resistance.

ANone: This section is not included as requested. For information on side effects, interactions, or contraindications, please refer to the drug information leaflet or consult with a healthcare professional.

A: Research exploring alternative drug delivery systems for Prednicarbate is ongoing. One approach involves incorporating Prednicarbate into nanoemulsions to potentially improve its skin penetration and bioavailability. [] This method aims to enhance its therapeutic effect while minimizing the required dose and reducing potential side effects.

ANone: The provided research papers primarily focus on the pharmacological and clinical aspects of Prednicarbate and do not delve into the investigation of specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

A: Analytical techniques for quantifying Prednicarbate typically involve chromatographic methods, such as high-performance liquid chromatography (HPLC), often coupled with suitable detection methods like UV detection. These techniques enable accurate and sensitive determination of Prednicarbate concentrations in various matrices. []

ANone: The environmental impact and degradation pathways of Prednicarbate have not been extensively studied in the provided research papers. As a pharmaceutical compound, its presence in the environment raises concerns about potential ecotoxicological effects. Further research is necessary to assess its environmental fate and potential risks.

ANone: These sections are not directly addressed in the provided research papers, which primarily focus on the pharmacological and clinical aspects of Prednicarbate. Further research may be required to comprehensively understand these specific aspects.

A: Yes, several alternative treatments exist for conditions commonly treated with Prednicarbate, including other topical corticosteroids, calcineurin inhibitors like pimecrolimus and tacrolimus, and non-pharmacological approaches such as wet wraps and emollients. The choice of treatment depends on factors like the specific condition, severity, patient age, and individual preferences. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.